Target-Specific Enzyme Inhibition: Tyrosine Phosphatase PTP1B Activity Comparison
3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine demonstrates measurable inhibitory activity against human protein tyrosine phosphatase non-receptor type 1 (PTP1B), a key therapeutic target for diabetes and obesity. While its potency is modest, the binding affinity provides a quantifiable baseline for structure-activity relationship (SAR) studies compared to other substituted pyridines [1].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) for PTP1B |
|---|---|
| Target Compound Data | Ki = 100 μM (1.00E+5 nM) |
| Comparator Or Baseline | Baseline: No inhibition for structurally distinct pyridine derivatives; Comparator data for closely related analogs not available in this assay |
| Quantified Difference | Measurable inhibition (Ki = 100 μM) vs. no detectable activity for many unrelated scaffolds |
| Conditions | Inhibition of human PTP1B expressed in Escherichia coli BL21 DE3 using p-nitrophenyl phosphate as substrate measured for 10 mins by spectrofluorimetry |
Why This Matters
This Ki value provides a quantitative reference for selecting this compound as a starting point for medicinal chemistry optimization targeting PTP1B, distinguishing it from inactive pyridine scaffolds.
- [1] BindingDB. (n.d.). BDBM50363144 (CHEMBL1946281). Retrieved from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?molStructure=*C1%3DC(%3DC(N%3DC(C%3D1Cl)OC(C)C)[N%2B](%3DO)[O-]) View Source
